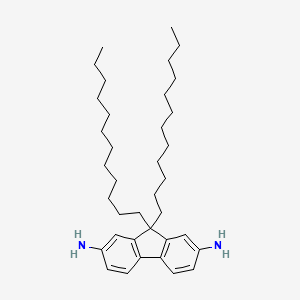
3-Amino-5-(4-fluorobenzyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(4-fluorobenzyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles. This compound is characterized by the presence of an amino group at the third position, a fluorobenzyl group at the fifth position, and a nitrile group on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinonitrile typically involves the reaction of 4-fluorobenzylamine with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high production rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(4-fluorobenzyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted picolinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(4-fluorobenzyl)picolinonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5-(3-hydroxypropyl)picolinonitrile
- 3-Amino-5-(4-chlorobenzyl)picolinonitrile
- 3-Amino-5-(4-methylbenzyl)picolinonitrile
Uniqueness
3-Amino-5-(4-fluorobenzyl)picolinonitrile is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C13H10FN3 |
|---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10FN3/c14-11-3-1-9(2-4-11)5-10-6-12(16)13(7-15)17-8-10/h1-4,6,8H,5,16H2 |
InChI-Schlüssel |
KAKNXSRGKZFCDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C#N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)

![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)


![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)

